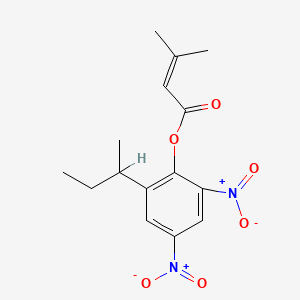

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-1-morpholinoethanone

Vue d'ensemble

Description

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-1-morpholinoethanone (hereafter referred to as CBMME) is an indole-based compound that has been studied for its potential use in a variety of scientific research applications. CBMME has been studied for its potential in vitro, in vivo, and biological activity.

Applications De Recherche Scientifique

Selective CB2 Inverse Agonist

BML-190 acts as a selective CB2 inverse agonist, which means it binds to the cannabinoid receptor type 2 (CB2) and induces a response opposite to that of an agonist . This property is utilized in research to understand the role of CB2 receptors in various physiological processes.

Neuroinflammation Research

Due to its action on CB2 receptors, BML-190 is used to study neuroinflammatory processes. It has been shown to reduce cytokine secretion and neurotoxicity in human monocytic cells, which is significant for understanding and potentially treating neurodegenerative diseases .

Cancer Cell Proliferation

BML-190 has been implicated in the suppression of nerve growth factor receptors and prolactin receptors, leading to the inhibition of breast and prostate cancer cell proliferation. This application is crucial for developing new therapeutic strategies against these types of cancers .

Bone Marrow Cell Research

Research has indicated that cannabinoids like BML-190 can stimulate fibroblastic colony formation by bone marrow cells indirectly via CB2 receptors. This application is important for understanding bone marrow function and the potential therapeutic effects of cannabinoids on bone health .

Antifungal Activity

BML-190 negatively regulates chitosan synthesis via the cyclic AMP/protein kinase A1 pathway in Cryptococcus neoformans, a fungus that can cause fatal meningoencephalitis. This application is significant for developing new antifungal therapies .

Analgesic Research

As a derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, BML-190’s unique biological activity compared to its parent compound provides a research avenue for developing new analgesics with potentially fewer side effects .

Pharmacological Studies

BML-190’s disputed activity, with some sources referring to it as a CB2 agonist rather than an inverse agonist, highlights the need for more research. This discrepancy may reflect different effects in various tissues, making BML-190 a subject of interest in pharmacological studies to clarify its classification and effects .

Mécanisme D'action

Target of Action

BML-190 is a potent and selective ligand for the CB2 receptor , a type of cannabinoid receptor . The Ki values for CB2 and CB1 receptors are 435 nM and > 2 μM, respectively . This indicates that BML-190 has a higher affinity for the CB2 receptor, making it the primary target of action .

Mode of Action

BML-190 acts as an inverse agonist at the CB2 receptor . This means that it binds to the CB2 receptor and induces a response opposite to that of an agonist. It’s worth noting that some sources refer to BML-190 as a CB2 agonist rather than an inverse agonist . This discrepancy may reflect an error in classification or it may indicate that BML-190 produces different effects in different tissues .

Biochemical Pathways

BML-190’s interaction with the CB2 receptor leads to signaling via cAMP and inositol phosphates . In the context of the fungus Cryptococcus neoformans, BML-190 has been shown to negatively regulate chitosan synthesis via the cAMP/PKA1 pathway . This results in an intracellular accumulation of cAMP, which in turn results in decreased chitosan .

Pharmacokinetics

The pharmacokinetics of BML-190 involve several phase one metabolic pathways . These include the loss of the p-chlorobenzyl group, hydroxylation on the indole or on the morpholine ring, morpholinyl ring opening, and demethylation of the methoxyl group on the indole ring . These metabolic processes can affect the bioavailability of BML-190, but more research is needed to fully understand these effects.

Result of Action

The molecular and cellular effects of BML-190’s action are diverse. For instance, BML-190 has been shown to reduce the toxicity of culture supernatants to SH-SY5Y human neuroblastoma cells . It also diminishes LPS-induced NO and IL-6 production in a concentration-dependent manner .

Propriétés

IUPAC Name |

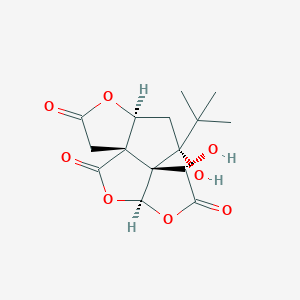

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4/c1-15-19(14-22(27)25-9-11-30-12-10-25)20-13-18(29-2)7-8-21(20)26(15)23(28)16-3-5-17(24)6-4-16/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSDNVVWJYDOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-1-morpholinoethanone | |

CAS RN |

2854-32-2 | |

| Record name | 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1-(4-morpholinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2854-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of BML-190 in Cryptococcus neoformans?

A1: BML-190 likely targets the G-protein coupled receptor Gpr4 in C. neoformans. [] This interaction influences the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway, leading to an intracellular accumulation of cAMP. This ultimately results in decreased chitosan production, a critical component of the fungal cell wall. [, , ]

Q2: Why is chitosan production important for Cryptococcus neoformans?

A2: Chitosan is a crucial component of the Cryptococcus neoformans cell wall, which provides protection from the environment. Studies have shown that chitosan is essential for the survival of this fungus within a mammalian host. [, ] Disrupting chitosan biosynthesis can therefore weaken the fungus and impact its virulence.

Q3: How was BML-190 discovered to impact chitosan production?

A3: Researchers developed a novel flow cytometry-based screening method to identify compounds that inhibit chitosan production in C. neoformans. [, ] They screened a library of compounds with known biological activities and identified BML-190 as a potential hit. This finding was then confirmed using alternative methods to measure chitosan levels. [, ]

Q4: What is the significance of identifying compounds like BML-190 that affect chitosan production?

A4: Cryptococcus neoformans infections can be fatal, particularly in individuals with compromised immune systems. [, ] Current antifungal treatments have limitations, highlighting the urgent need for new therapeutic targets and drugs. As chitosan is essential for C. neoformans survival within the host, compounds like BML-190 that interfere with its production could lead to the development of novel antifungal therapies. [, ]

Q5: Are there any other known activities of BML-190?

A5: Yes, BML-190 is known to act as an inverse agonist of the peripheral cannabinoid receptor type 2 (CB2) in mammals. [] This activity is distinct from its effect on chitosan production in C. neoformans and highlights its potential to interact with different biological pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

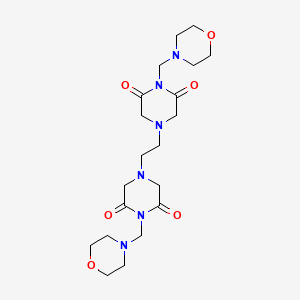

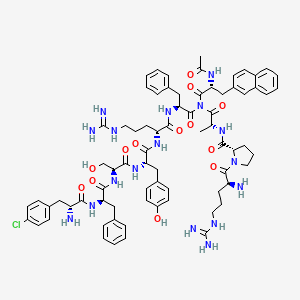

![6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-](/img/structure/B1667070.png)

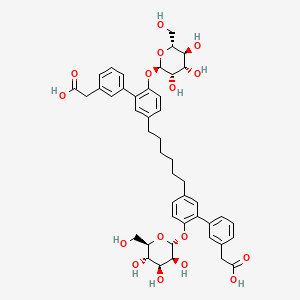

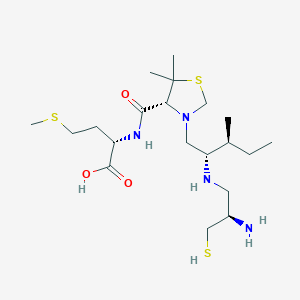

![(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B1667074.png)

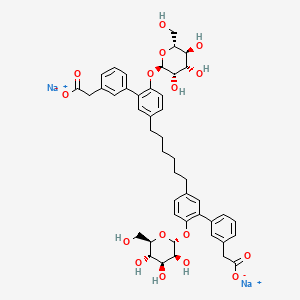

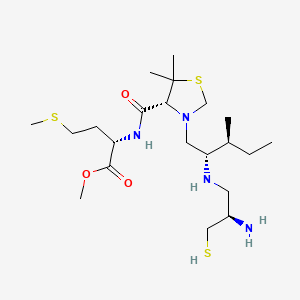

![Propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B1667077.png)